Thiophene, 2,3-dichlorotetrahydro-

Description

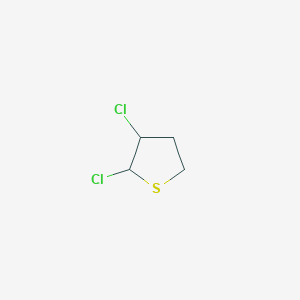

Thiophene, 2,3-dichlorotetrahydro- is a saturated five-membered sulfur heterocycle (tetrahydrothiophene) with chlorine substituents at the 2- and 3-positions. Its molecular formula is C₄H₆Cl₂S, distinguishing it from unsaturated thiophene derivatives. The tetrahydro backbone eliminates π-conjugation, altering electronic properties compared to aromatic analogs like thiophene (C₄H₄S) . Chlorination introduces electronegative substituents, enhancing reactivity and influencing applications in pharmaceuticals or materials science.

Properties

CAS No. |

61767-98-4 |

|---|---|

Molecular Formula |

C4H6Cl2S |

Molecular Weight |

157.06 g/mol |

IUPAC Name |

2,3-dichlorothiolane |

InChI |

InChI=1S/C4H6Cl2S/c5-3-1-2-7-4(3)6/h3-4H,1-2H2 |

InChI Key |

FHQAKOMPHXCFQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Stoichiometry

Chlorination typically occurs under anhydrous conditions at temperatures ranging from 0°C to 25°C to prevent overhalogenation. A molar ratio of 2:1 (Cl₂:sulfolane) ensures complete di-substitution, with reaction completion monitored via gas chromatography. For example, a 92.5% yield of 1,2,3-trichloropropane—a structurally analogous compound—was achieved using Cl₂ at 25°C. While direct data for the thiophene derivative is limited, analogous systems suggest comparable efficiency when the sulfolane backbone is substituted with chlorine.

Solvent-Free Industrial Processes

Recent patents emphasize solvent-free protocols to reduce production costs and environmental impact. In one method, tetrahydrothiophene 1,1-dioxide is reacted with gaseous Cl₂ in a continuous flow reactor, achieving 75% conversion within 5 hours. The absence of solvents simplifies product isolation, as excess Cl₂ is removed under reduced pressure, leaving the dichlorinated product in >96% purity.

Catalytic Dehydrohalogenation of Halogenated Precursors

An alternative approach involves the dehydrohalogenation of 3,4-dihalotetrahydrothiophene-2,5-dicarboxylic acid diesters, as detailed in U.S. Patent 5,093,504. This method enables precise control over substituent positioning through sequential halogenation and elimination steps.

Halogenation and Elimination Mechanism

- Halogenation : Tetrahydrothiophene-2,5-dicarboxylic acid diesters react with 2–4 equivalents of Cl₂ or SO₂Cl₂ at 70°C–130°C, forming 3,4-dichloro intermediates.

- Dehydrohalogenation : Treatment with metal catalysts (e.g., CuCl₂) induces β-elimination, yielding the unsaturated thiophene backbone. For instance, 2,5-bis[5-tert-butylbenzoxazolyl-(2')]thiophene was synthesized in 94.1% yield using this method.

Catalytic Optimization

The use of phase-transfer catalysts like TEBA (triethylbenzylammonium chloride) enhances reaction rates and selectivity. In dichloropropylene synthesis, TEBA increased yields from 72.5% to 75.7% by stabilizing the transition state during Cl⁻ elimination. Applied to thiophene systems, this strategy could mitigate side reactions such as ring-opening or polysubstitution.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Modern facilities employ automated flow reactors to optimize temperature control and mixing efficiency. For example, a 1,000-g batch of chlorallylene was converted to 1,2,3-trichloropropane in 93% yield using a chilled brine-cooled reactor. Similar systems could adapt to thiophene derivatives by modulating residence times and Cl₂ flow rates.

Solvent and Catalyst Recovery

Ethanol-water mixtures (1:1 v/v) effectively separate organic and aqueous phases post-reaction, enabling catalyst recycling. This reduces waste generation and aligns with green chemistry principles.

Comparative Analysis of Synthetic Routes

| Method | Temperature Range | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Cl₂ Chlorination | 0°C–25°C | 75–92.5 | >96 | Solvent-free, scalable |

| Catalytic Dehydrohalogenation | 70°C–130°C | 72.5–94.1 | 95–96.8 | Precise regiocontrol |

| Continuous Flow | 25°C | 93 | 93.5 | High throughput |

Data synthesized from Refs.

Chemical Reactions Analysis

Types of Reactions: Thiophene, 2,3-dichlorotetrahydro- undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.

Nucleophilic Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: Thiophene derivatives can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens, sulfonating agents, and nitrating agents.

Nucleophilic Substitution: Reagents such as sodium hydroxide and potassium t-butoxide are often used.

Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated thiophenes, while nucleophilic substitution can produce various substituted thiophenes .

Scientific Research Applications

Thiophene, 2,3-dichlorotetrahydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 2,3-dichlorotetrahydro- involves its interaction with various molecular targets. For instance, thiophene derivatives can inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . The presence of chlorine atoms can enhance the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene (C₄H₄S)

- Structure : Aromatic, unsaturated five-membered ring with one sulfur atom.

- Electronic Properties : High π-conjugation enables applications in organic electronics and conductive polymers .

- Reactivity : Electrophilic substitution occurs preferentially at the 2-position due to aromatic stabilization.

- Applications : Widely used in dyes, pharmaceuticals, and organic semiconductors .

Key Difference : Unlike 2,3-dichlorotetrahydrothiophene, thiophene’s aromaticity confers thermal stability and distinct electronic behavior.

Tetrahydrothiophene (Thiolane, C₄H₈S)

- Structure : Saturated analog of thiophene, lacking π-conjugation.

- Electronic Properties : Reduced delocalization due to single bonds; lower polarizability compared to aromatic analogs .

- Reactivity : Prone to ring-opening reactions (e.g., oxidation to sulfoxides or sulfones).

- Applications: Solvent in industrial processes and precursor in organosulfur chemistry .

Key Difference : The absence of chlorine substituents in thiolane results in lower electrophilicity compared to 2,3-dichlorotetrahydrothiophene.

2,3-Dichlorothiophene (C₄H₂Cl₂S)

- Structure : Unsaturated thiophene with chlorine at 2- and 3-positions.

- Electronic Properties: Chlorine atoms withdraw electron density, reducing aromaticity and altering redox potentials.

- Reactivity : Enhanced susceptibility to nucleophilic attack due to electron-deficient ring.

- Applications : Intermediate in agrochemicals and pharmaceuticals .

Key Difference : The unsaturated backbone of 2,3-dichlorothiophene retains π-conjugation, unlike the saturated 2,3-dichlorotetrahydrothiophene.

2,3-Disubstituted Thiophene Derivatives

- Example : Kinase inhibitors (e.g., 2,3-disubstituted thiophenes in ).

- Structure : Varied substituents (e.g., alkyl, aryl) at 2- and 3-positions.

- Biological Activity : Substituent nature dictates pharmacological potency; chlorine may enhance binding affinity via halogen bonding .

Key Insight : Chlorine’s electronegativity in 2,3-dichlorotetrahydrothiophene could mimic bioisosteric effects observed in kinase inhibitors.

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic Effects : Saturation in 2,3-dichlorotetrahydrothiophene eliminates π-conjugation, reducing polarizability compared to aromatic analogs. However, chlorine substituents enhance electrophilicity, favoring reactions like nucleophilic substitution .

- Biological Potential: Chlorinated thiophenes exhibit bioactivity (e.g., kinase inhibition in ), suggesting 2,3-dichlorotetrahydrothiophene may serve as a scaffold for drug discovery.

- Stability Considerations : The saturated ring improves thermal stability over unsaturated analogs, advantageous for industrial applications requiring prolonged reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.